N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine is a complex organic compound that features both indole and pyrimidine moieties The indole structure is a common motif in many natural products and pharmaceuticals, while the pyrimidine ring is a fundamental component of nucleic acids
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known for their vast array of biological activities . This suggests that the compound could interact with its targets in a variety of ways, leading to different biological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , the compound could potentially have a wide range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine typically involves the coupling of an indole derivative with a pyrimidine precursor. One common method is the reaction of 1H-indole-3-ethylamine with 5-nitropyrimidine-4,6-diamine under specific conditions. The reaction is often facilitated by a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC), which promotes the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group on the pyrimidine ring can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the amino groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 5-amino-pyrimidine-4,6-diamine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with anti-inflammatory properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Combines the properties of indole and naphthalene moieties.
2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzamide: Features a benzamide structure with potential biological activity.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine is unique due to the presence of both indole and pyrimidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c15-13-12(20(21)22)14(19-8-18-13)16-6-5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7-8,17H,5-6H2,(H3,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWRFAVDYZUAAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=NC(=C3[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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